REACTION_CXSMILES
|
N([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8](C)[C:7]=1[C:13](O)=O.S(=O)(=O)(O)O.Cl.[C:22]([OH:25])(=[O:24])[CH3:23]>O>[C:6]([C:11]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:13])[C:23]=1[C:22]([OH:25])=[O:24])#[N:5] |f:0.1|
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=CC=C1)C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Under ice cooling and stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
DISSOLUTION
|
Details
|
On the other hand, 6.5 g of potassium cyanide dissolved in 12.7 ml of water
|
Type
|
ADDITION
|
Details
|
was added dropwise to 5.9 g of copper sulfate
|
Type
|
DISSOLUTION
|
Details
|
pentahydrate dissolved in 12.7 ml of water at room temperature
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
ADDITION
|
Details
|
21.5 g of sodium hydrogen carbonate and 70 ml of toluene were added to the mixture
|
Type
|
STIRRING
|
Details
|
Under ice cooling and stirring
|
Type
|
ADDITION
|
Details
|
the above reaction filtrate was added dropwise to this 10 reaction mixture over 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 80° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
EXTRACTION
|
Details
|
were extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium carbonate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(=CC=C1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |